molecular formula C11H18N2OS B1521619 2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine CAS No. 1094226-79-5

2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine

Cat. No.: B1521619
CAS No.: 1094226-79-5
M. Wt: 226.34 g/mol
InChI Key: SHUIZRBEIRLXDQ-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine (CAS 1094226-79-5) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H18N2OS and a molecular weight of 226.34 g/mol , this substance features a distinct molecular structure combining a 5-methylthiophene group with a morpholine ring through an ethanamine linker. This specific architecture makes it a molecule of interest in various scientific investigations. The compound is associated with several hazard statements, including potential harm if swallowed, skin and eye irritation, and respiratory irritation . Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all recommended safety precautions, such as wearing protective equipment and working in a well-ventilated area . In the context of drug discovery, the morpholine ring is a recognized pharmacophore, and compounds with similar structural motifs have been investigated for their diverse biological activities. For instance, some morpholine-containing molecules have been studied for their in vitro cytotoxic effects on cancer cells , while others have been evaluated as potential anticonvulsant agents . Furthermore, the core structure of 2-morpholinoethylamine has been identified as an inhibitor of the enzyme Cathepsin D . This suggests that this compound may serve as a valuable building block or intermediate in medicinal chemistry programs, particularly in the synthesis and optimization of novel bioactive molecules for pharmacological screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-9-2-3-11(15-9)10(8-12)13-4-6-14-7-5-13/h2-3,10H,4-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUIZRBEIRLXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CN)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Two-Step Synthesis

A classical approach involves:

  • This method typically requires longer reaction times (several hours to days) and involves multiple purification steps.
  • The yields vary widely depending on reaction conditions and purity of intermediates.

Alternative Catalytic Systems and Solvents

Other catalytic systems such as piperidine, silica/pyridine, and acid catalysts have been used in related morpholine-thiophene syntheses with varying success. However, these often require longer reaction times (up to 100 hours) or produce lower yields (45–52%) and may involve toxic or less environmentally friendly solvents.

Research Findings and Comparative Analysis

The following table summarizes key preparation methods for morpholine-thiophene derivatives related to 2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine, highlighting reaction conditions and yields:

Methodology Catalyst Solvent Reaction Time Yield (%) Notes
Two-step condensation/reflux Piperidine Ethanol 7 hours 45–85 Conventional, longer duration
One-pot at room temperature Silica/pyridine Ethanol 100 hours 76 Long reaction time
Two-step microwave (80°C) None 1 hour 49–52 Microwave-assisted, moderate yield
One-pot at 180°C Acetic acid Ethanol 45 minutes 61–83 High temperature, good yield
One-pot microwave (80°C) MgO Ethanol 1 hour 73 Green chemistry, efficient

This analysis shows that microwave-assisted one-pot synthesis using MgO catalyst in ethanol offers a balanced combination of yield, reaction time, and environmental considerations, making it a preferred method for synthesizing morpholine-thiophene derivatives.

Notes on Characterization and Purification

  • The products are typically characterized by IR, ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm structural integrity.
  • Purification is commonly performed via flash chromatography using n-hexane/ethyl acetate mixtures.
  • The use of solid catalysts like MgO facilitates easy recovery and reuse, enhancing the sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, typically involving the reaction of 5-methylthiophen-2-carbaldehyde with morpholine followed by reduction steps to yield the final amine product. This synthetic versatility allows for modifications that can enhance pharmacological properties or tailor specificity for biological targets.

Preliminary studies indicate that 2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine exhibits significant biological activity in several areas:

Potential Therapeutic Areas:

  • Antidepressant Activity: The morpholine component is often associated with neuroactive properties, making this compound a candidate for antidepressant research.
  • Anticancer Properties: Initial investigations suggest potential applications in oncology, particularly in targeting specific cancer cell lines.
  • Antimicrobial Effects: The thiophene group may contribute to antimicrobial activity, warranting further exploration in infectious disease contexts .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Key areas of focus include:

  • Receptor Binding Affinity: Studies are being conducted to determine its affinity for various neurotransmitter receptors.
  • Enzyme Inhibition: Research is ongoing into its potential as an enzyme inhibitor, which could have implications in metabolic disorders .

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring may interact with hydrophobic pockets, while the morpholine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Aromatic Ring Substitutions

Compound Name Aromatic Substituent Morpholine Modification Molecular Weight (g/mol) Key Properties/Findings
Target Compound 5-Methylthiophen-2-yl None 238.34* Discontinued; potential π-π interactions from thiophene.
2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine HCl 3-Chlorophenyl None 287.20 Chlorine enhances lipophilicity (higher logP); hydrochloride salt improves solubility.
2-(3-Fluorophenyl)-2-(morpholin-4-yl)ethan-1-amine 3-Fluorophenyl None 254.29 Fluorine’s electron-withdrawing effects may alter binding affinity vs. chloro analogs.
5-Morpholino-2-(4-(trimethylsilyl)phenyl)pentan-2-amine 4-(Trimethylsilyl)phenyl Pentan-2-amine backbone 346.58 Bulky trimethylsilyl group may hinder membrane permeability; longer chain increases flexibility.

Notes:

  • *Molecular weight calculated from formula.
  • Thiophene analogs (e.g., target compound) may exhibit stronger aromatic interactions compared to phenyl derivatives.

Morpholine and Backbone Modifications

Compound Name Morpholine Modification Aromatic Substituent Key Properties/Findings
2-(2-Methylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-amine 2-Methylmorpholine Thiophen-2-yl Methyl group on morpholine alters ring conformation; may enhance metabolic stability.
4-Methyl-5-{(2E)-2-[(4-Morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-yl}-1,3-thiazol-2-amine (MTZ) None (morpholinophenyl imino) Thiazol-2-amine Thiazole-pyrimidine scaffold introduces planar rigidity; MTZ shows higher polarity.
2-(Morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine Oxolan-3-yl (tetrahydrofuran) None Oxolane ring increases hydrophilicity; potential for CNS targeting due to improved BBB penetration.

Notes:

  • Thiazole-containing analogs (e.g., MTZ ) may exhibit enhanced hydrogen-bonding capacity vs. thiophene derivatives.

Key Research Findings

  • Electronic Effects : Fluorophenyl and chlorophenyl analogs () demonstrate how electron-withdrawing substituents modulate electronic environments, impacting receptor binding.
  • Lipophilicity : Chlorine in increases logP vs. fluorine in , suggesting divergent pharmacokinetic profiles.
  • Synthetic Challenges : The target compound’s discontinued status contrasts with active analogs like MTZ , implying synthetic or stability issues unique to the methylthiophene-morpholine combination.

Biological Activity

2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine, also known by its CAS Number 1094226-79-5, is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which combine a thiophene and a morpholine moiety. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N2OS, with a molecular weight of approximately 226.34 g/mol. The presence of the five-membered aromatic thiophene ring and the morpholine ring suggests potential interactions with various biological targets, making it a valuable candidate for drug development.

Property Value
Molecular FormulaC11H18N2OS
Molecular Weight226.34 g/mol
CAS Number1094226-79-5

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity in several areas:

  • Enzyme Inhibition : Initial research suggests that this compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of biogenic amines such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.
  • Antioxidant Properties : The thiophene component is known for its antioxidant capabilities, which may contribute to neuroprotective effects by reducing oxidative stress in neuronal tissues.
  • Potential Antidepressant Effects : Given its interaction with neurotransmitter systems, there is potential for this compound to exhibit antidepressant-like effects, similar to other MAO inhibitors used in clinical settings.

The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmitter regulation:

  • MAO Inhibition : By inhibiting MAO-A and MAO-B, the compound may increase levels of norepinephrine and serotonin, potentially alleviating symptoms of depression .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Similar Compounds :
    • 5-Methyl-thiophen-2-methylamine : Lacks morpholine functionality but shares the thiophene structure.
    • 4-(Methylphenyl)-morpholine : Contains a morpholine ring but lacks the thiophene component.
Compound Name Structure Features Unique Aspects
5-Methyl-thiophen-2-methylamineMethyl group on thiopheneLacks morpholine functionality
4-(Methylphenyl)-morpholineMorpholine ring with a phenyl groupDifferent aromatic system affecting activity
N,N-Dimethyl-morpholineSimple morpholine derivativeNo thiophene component

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine
Reactant of Route 2
2-(5-Methylthiophen-2-yl)-2-(morpholin-4-yl)ethan-1-amine

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